molecular formula C14H13Cl2NO2S B2511240 3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide CAS No. 1351631-02-1

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

Cat. No.: B2511240
CAS No.: 1351631-02-1
M. Wt: 330.22
InChI Key: SDRBGUJZRZLBFD-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is characterized by its molecular formula C14H13Cl2NO2S and a molecular weight of 330.22 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 3-methylthiophene-2-ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Formation of Intermediate: The reaction between 3,4-dichlorobenzoyl chloride and 3-methylthiophene-2-ethanol leads to the formation of an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and purification, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, precise temperature control, and efficient purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Properties

IUPAC Name

3,4-dichloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-8-4-5-20-13(8)12(18)7-17-14(19)9-2-3-10(15)11(16)6-9/h2-6,12,18H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBGUJZRZLBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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